4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide

Enzalutamide Process Chemistry Pharmaceutical Intermediate

4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide (CAS 915087-32-0) is a fluorinated benzamide derivative with the molecular formula C12H14FN3O and a molecular weight of 235.26 g/mol. Its structure features a 2-cyanopropan-2-yl amino group and a methyl-substituted benzamide core, with predicted physicochemical properties including a density of 1.2±0.1 g/cm³, a boiling point of 413.6±45.0 °C at 760 mmHg, a flash point of 204.0±28.7 °C, and a LogP of 0.89.

Molecular Formula C12H14FN3O
Molecular Weight 235.26 g/mol
CAS No. 915087-32-0
Cat. No. B1457223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide
CAS915087-32-0
Molecular FormulaC12H14FN3O
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCC(C)(C#N)NC1=CC(=C(C=C1)C(=O)NC)F
InChIInChI=1S/C12H14FN3O/c1-12(2,7-14)16-8-4-5-9(10(13)6-8)11(17)15-3/h4-6,16H,1-3H3,(H,15,17)
InChIKeyFUBVMSRDTICINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide (CAS 915087-32-0): Chemical Profile and Procurement-Relevant Properties


4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide (CAS 915087-32-0) is a fluorinated benzamide derivative with the molecular formula C12H14FN3O and a molecular weight of 235.26 g/mol . Its structure features a 2-cyanopropan-2-yl amino group and a methyl-substituted benzamide core, with predicted physicochemical properties including a density of 1.2±0.1 g/cm³, a boiling point of 413.6±45.0 °C at 760 mmHg, a flash point of 204.0±28.7 °C, and a LogP of 0.89 . The compound is primarily recognized as a key pharmaceutical intermediate and is also designated as Enzalutamide Impurity 6 [1]. It is commercially available from multiple vendors with purities typically exceeding 98%, and it is supplied with comprehensive characterization data, including NMR, HPLC, and COA documentation .

The Critical Role of 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide in Enzalutamide Synthesis and Impurity Profiling


Generic substitution of 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide is not feasible due to its highly specific role in two distinct, high-stakes applications: (1) as a critical intermediate in the multi-step synthesis of Enzalutamide [1], and (2) as a designated impurity standard (Enzalutamide Impurity 6) required for analytical method validation and quality control (QC) in regulatory submissions [2]. In the synthetic route, the compound is formed via the condensation of 4-amino-2-fluoro-N-methylbenzamide with methyl 2-bromoisobutyrate under controlled conditions (e.g., 130°C for 16 hours) [1]. For impurity profiling, this compound is one of twenty identified impurities in Enzalutamide, with a specific mass-to-charge ratio (m/z) and retention time that distinguish it from other structurally related impurities such as Impurity 5 (4-amino-2-fluoro-N-methylbenzamide, CAS 915087-25-1) and Impurity 19 [3]. Therefore, any substitution with a non-identical analog—even one with a seemingly minor structural variation—would compromise synthetic yield/purity and invalidate analytical methods due to the lack of co-elution and identical spectral properties.

Quantitative Evidence for Selecting 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide


Purity and Yield Comparison: 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide vs. 4-Amino-2-fluoro-N-methylbenzamide in Enzalutamide Synthesis

In the synthesis of Enzalutamide, the conversion of 4-amino-2-fluoro-N-methylbenzamide (I) to the target compound (III) via condensation with methyl 2-bromoisobutyrate is a critical step. A patent example demonstrates that this reaction, when conducted at 130°C for 16 hours using sodium carbonate as a base, yields the intermediate 2-(3-fluoro-4-(methylaminocarboxamide) phenylamino)-2-methylpropanoic acid methyl ester with an HPLC purity of 99.5% and an isolated yield of 85% [1]. This contrasts with the direct use of 4-amino-2-fluoro-N-methylbenzamide, which is an earlier-stage intermediate that requires further functionalization and often has lower reported yields in alternative routes (e.g., <50% overall yield from nitrotoluene derivatives) [2].

Enzalutamide Process Chemistry Pharmaceutical Intermediate

Analytical Selectivity: Distinguishing 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide (Impurity 6) from Other Enzalutamide Impurities

Comprehensive impurity profiling studies of Enzalutamide using LC-MS have identified twenty distinct impurities, each with a unique mass-to-charge ratio (m/z) and retention time [1]. The target compound, designated as Enzalutamide Impurity 6, possesses a molecular formula of C12H14FN3O and a molecular weight of 235.26 g/mol [2]. This structural and mass difference is critical for analytical method development. In contrast, other related impurities have different molecular formulas and weights (e.g., Impurity 5: C8H9FN2O, 168.17 g/mol; Impurity 1: C21H16F4N4O2S, 464.44 g/mol) . This difference in m/z allows for baseline separation and unambiguous identification in validated UHPLC and LC-MS methods, a requirement for ANDA submissions.

Pharmaceutical Analysis Impurity Profiling LC-MS

Purity and Documentation Standards for 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide: A Comparison of Commercial Suppliers

The compound is commercially available with varying degrees of purity and supporting documentation. ChemScence offers the compound at 99.10% purity , while Bidepharm provides a standard purity of 98% with batch-specific QC reports including NMR, HPLC, and GC . In contrast, some suppliers offer lower purity grades (e.g., 95% from BenchChem ) and may not provide the same level of characterization data. For analytical applications, the difference between 99.10% and 95% purity can be critical, as a 4% difference in purity corresponds to a significantly higher level of unknown impurities that can interfere with trace analysis and method validation.

Chemical Procurement Quality Control Reference Standards

Application Scenarios for 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide (CAS 915087-32-0) Based on Evidence


Synthesis of Enzalutamide API for Process Development and Scale-Up

This compound is the direct intermediate in a key synthetic step for Enzalutamide, a leading androgen receptor antagonist used to treat metastatic castration-resistant prostate cancer. As demonstrated in patent literature [1], its use in a condensation reaction with methyl 2-bromoisobutyrate yields a critical intermediate with high purity (99.5% by HPLC) and yield (85%), providing a robust and reproducible route for API synthesis. Procurement of this specific compound is essential for any team working on Enzalutamide process optimization or scale-up.

Analytical Method Development and Validation for Enzalutamide Generic Drugs

In the development of generic versions of Enzalutamide, regulatory agencies require the identification, characterization, and control of all potential impurities. This compound is a designated impurity (Enzalutamide Impurity 6) [2], and its unique molecular weight (235.26 g/mol) and LC-MS profile allow for its specific detection and quantification [3]. Procurement of a high-purity reference standard of this compound is a mandatory requirement for developing and validating stability-indicating HPLC/UHPLC methods, as well as for establishing impurity specifications in ANDA submissions.

Quality Control and Batch Release Testing of Enzalutamide Drug Substance

For commercial manufacturers of Enzalutamide API, routine quality control testing must include an impurity profile analysis. This compound serves as a critical reference standard for identifying and quantifying Impurity 6 in each batch [2]. The use of a well-characterized, high-purity lot (e.g., 99.10% from ChemScence ) ensures accurate and reproducible quantification, directly supporting batch release decisions and compliance with ICH guidelines. Substituting a lower-purity or uncharacterized alternative would compromise the accuracy of the QC method and could lead to regulatory findings.

Synthesis of Structurally Related Androgen Receptor Antagonists and Kinase Inhibitors

The core structure of 2-fluoro-N-methylbenzamide is a recognized scaffold for developing androgen receptor antagonists and certain kinase inhibitors [4]. This compound, with its unique 2-cyanopropan-2-yl amino group, represents a functionalized building block that can be incorporated into novel analogs or used as a starting point for further derivatization. Its high purity and well-defined structure make it a reliable and tractable starting material for medicinal chemistry campaigns aimed at discovering new chemical entities targeting the androgen receptor or related kinases.

Quote Request

Request a Quote for 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.